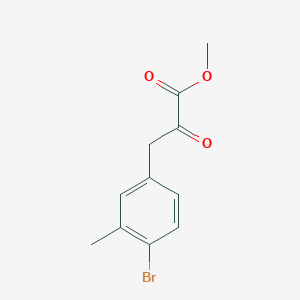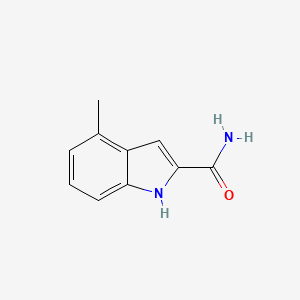![molecular formula C10H12ClF3Si B13678992 [4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13678992.png)
[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane: is an organosilicon compound characterized by the presence of a chloro, trifluoromethyl, and trimethylsilane group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane typically involves the reaction of [4-Chloro-2-(trifluoromethyl)phenyl]magnesium bromide with trimethylchlorosilane. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: [4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyltrimethylsilanes, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of drug candidates.
Industry: In the materials science industry, this compound is used in the production of specialty polymers and coatings. Its unique properties contribute to the development of materials with improved performance characteristics.
Mecanismo De Acción
The mechanism of action of [4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations.
Comparación Con Compuestos Similares
- [4-Chloro-2-(trifluoromethyl)phenyl]isocyanate
- [4-Chloro-2-(trifluoromethyl)phenyl]boronic acid
- [2-Chloro-4-(trifluoromethyl)phenyl]isocyanate
Uniqueness: Compared to similar compounds, [4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane is unique due to the presence of the trimethylsilane group. This group imparts distinct chemical properties, such as increased hydrophobicity and stability, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C10H12ClF3Si |
|---|---|
Peso molecular |
252.73 g/mol |
Nombre IUPAC |
[4-chloro-2-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12ClF3Si/c1-15(2,3)9-5-4-7(11)6-8(9)10(12,13)14/h4-6H,1-3H3 |
Clave InChI |
GDODOMSRFJAHEG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C=C(C=C1)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678911.png)

![(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol](/img/structure/B13678918.png)
![8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13678920.png)

![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13678925.png)







![6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13678977.png)
